2-Aminoquinoline-3-carboxamide

Catalog No.
S678602
CAS No.
31407-28-0
M.F
C10H9N3O
M. Wt
187.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminoquinoline-3-carboxamide

CAS Number

31407-28-0

Product Name

2-Aminoquinoline-3-carboxamide

IUPAC Name

2-aminoquinoline-3-carboxamide

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

InChI

InChI=1S/C10H9N3O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14)

InChI Key

GXZOXGRLLFZVGF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)N

Synthesis and Characterization:

A handful of studies describe the synthesis and characterization of 2-AQC, primarily focusing on its preparation through various methods and subsequent identification using techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) []. These studies provide valuable information for researchers interested in obtaining and confirming the identity of 2-AQC for further investigation.

Potential Applications:

Due to its structural similarity to known bioactive molecules, 2-AQC has been proposed to possess potential applications in various areas of scientific research, including:

  • Medicinal Chemistry: The quinoline ring system is present in numerous clinically relevant drugs, and 2-AQC could serve as a starting point for the development of novel therapeutic agents []. However, further research is needed to explore its potential biological activities and therapeutic efficacy.
  • Material Science: The specific properties of 2-AQC, such as its potential for forming hydrogen bonds or interacting with other molecules, could be investigated for its suitability in the development of new materials with desired functionalities. However, this area of research is still in its preliminary stages.

2-Aminoquinoline-3-carboxamide is a heterocyclic compound characterized by a quinoline ring structure with an amino group at the second position and a carboxamide group at the third position. Its molecular formula is C10H9N3OC_{10}H_{9}N_{3}O, and it has gained attention for its diverse biological activities and potential therapeutic applications. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

, including:

  • Oxidation: This process can modify the compound to enhance its biological activity.
  • Reduction: Commonly involves reagents like iron in acetic acid, leading to various derivatives.
  • Substitution Reactions: These reactions allow for the introduction of different functional groups, broadening the compound's applicability.

The major products formed depend on the specific reaction conditions and reagents used, demonstrating the compound's versatility in synthetic chemistry .

The compound exhibits significant biological activities, primarily through its interactions with various enzymes and receptors. Notable effects include:

  • Inhibition of Tyrosine Kinases: This action promotes apoptosis and disrupts cancer cell proliferation.
  • Impact on DNA Repair Mechanisms: By inhibiting tyrosyl-DNA phosphodiesterase II, it aids in DNA damage repair.
  • Modulation of Immune Responses: It influences natural killer T cells and macrophages, reducing inflammation and cytokine expression .

Several methods have been developed for synthesizing 2-aminoquinoline-3-carboxamide:

  • Friedländer Reaction: This method utilizes cyanoacetamides and 2-aminobenzaldehydes as starting materials. It often results in a straightforward workup procedure involving precipitation and filtration.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthetic protocols that combine amination, condensation, cyclization, and dehydrogenation reactions, allowing for complex compounds to be synthesized efficiently .
  • Knoevenagel Reaction: This approach has been used to prepare substituted derivatives from 3-(2-nitrophenyl)-2-cyanoacrylic acid amides .

2-Aminoquinoline-3-carboxamide has several applications in medicinal chemistry, including:

  • Antitumor Agents: Its ability to induce apoptosis and inhibit cancer cell growth makes it a candidate for cancer therapies.
  • Anti-inflammatory Drugs: The compound's effects on immune modulation suggest potential use in treating inflammatory diseases.
  • Antimicrobial Agents: Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria .

Studies have demonstrated that 2-aminoquinoline-3-carboxamide interacts with key biochemical pathways involved in cell cycle regulation and apoptosis. Its mechanism of action includes:

  • Targeting specific enzymes like HDM2 ubiquitin ligase (E3), which plays a role in protein degradation pathways associated with tumor suppression.
  • Modulating signaling pathways that influence cellular metabolism and gene expression, contributing to its therapeutic effects .

Several compounds share structural similarities with 2-aminoquinoline-3-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-Chloroquinoline-3-carboxamideChlorine substitution at position 2Antimicrobial properties against bacteria
Quinoline-3-carboxamideLacks amino group at position 2Potential anti-inflammatory effects
4-Aminoquinoline-3-carboxamideAmino group at position 4 instead of 2Antitumor activity
Pyrimido[4,5-b]quinolinonesContains additional pyrimidine ringAntimicrobial, anti-inflammatory activities

These compounds highlight the unique structural features of 2-aminoquinoline-3-carboxamide while illustrating its distinct biological activities compared to its analogs. The presence of both amino and carboxamide groups contributes significantly to its pharmacological profile, making it a valuable candidate for further research and development in medicinal chemistry .

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

187.074561919 g/mol

Monoisotopic Mass

187.074561919 g/mol

Heavy Atom Count

14

UNII

HNR763U4PY

Wikipedia

2-aminoquinoline-3-carboxamide

Dates

Modify: 2023-08-15

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